
3-Fluoro-4-formylphenylboronic acid
Overview
Description
3-Fluoro-4-formylphenylboronic acid is an organic compound with the molecular formula C7H6BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the third position and a formyl group at the fourth position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-4-formylphenylboronic acid can be synthesized through several methods. One common approach involves the hydrolysis of potassium 3-fluoro-4-formylphenyltrifluoroborate using acidic alumina or silicon dioxide . Another method includes the palladium-catalyzed cross-coupling of 3-fluoro-4-formylphenyl halides with boronic acid derivatives under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-formylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-Fluoro-4-carboxyphenylboronic acid.
Reduction: 3-Fluoro-4-hydroxymethylphenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3-Fluoro-4-formylphenylboronic acid serves as an important building block in organic synthesis, particularly in the preparation of MIDA (Mixtures of Isomers of Dihydroxyacetone) boronates. These compounds are crucial for Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .
Key Characteristics:
- Reactivity: The boronic acid functional group allows for the formation of stable complexes with diols, making it useful in various coupling reactions.
- Solubility: Its excellent water solubility enhances its utility in biological and analytical applications .
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of this compound can exhibit anticancer properties.
Case Study: Anticancer Activity
A study evaluated the anticancer effects of various compounds, including this compound. It was found that this compound, when combined with rhodanine, did not exhibit significant anticancer activity against glioblastoma cells; instead, it accelerated cell growth . This finding suggests that while the compound may not be effective alone, it could serve as a precursor for more active derivatives.
Analytical Chemistry
This compound is utilized as an affinity ligand in analytical chemistry. Its ability to selectively bind to cis-diol-containing compounds makes it valuable for the development of affinity chromatography techniques.
Application Example: Magnetic Nanoparticles
Recent research developed polyethylenimine-assisted magnetic nanoparticles functionalized with this compound. These nanoparticles demonstrated high binding capacity and rapid kinetics for capturing antibiotics like lincomycin and clindamycin under neutral conditions . This application highlights the compound's role in enhancing the efficiency of separation techniques in analytical settings.
Material Science
The compound is also explored in material science for creating functional materials that can interact with biomolecules. Its boronic acid functionality allows for the development of materials that can undergo reversible binding with sugars and other biomolecules, which is crucial for biosensor technology.
Properties:
- Reversible Binding: The ability to form reversible complexes with diols makes it suitable for sensor applications.
- Functionalization Potential: The incorporation of this compound into polymer matrices can enhance the selectivity and sensitivity of biosensors.
Summary Table of Applications
Application Area | Description | Key Findings/Notes |
---|---|---|
Organic Synthesis | Building block for MIDA boronates and Suzuki-Miyaura reactions | Essential for forming carbon-carbon bonds |
Medicinal Chemistry | Investigated for anticancer properties | Accelerated growth in glioblastoma cells |
Analytical Chemistry | Used as an affinity ligand for capturing diol-containing compounds | Effective in developing magnetic nanoparticles |
Material Science | Development of functional materials for biosensing | Reversible binding capabilities enhance sensor tech |
Mechanism of Action
The mechanism of action of 3-fluoro-4-formylphenylboronic acid primarily involves its role as a Lewis acid. The boron atom in the compound can form reversible covalent bonds with diols and other Lewis bases, facilitating various chemical transformations . In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
3-Fluorophenylboronic acid: Lacks the formyl group, making it less versatile in certain synthetic applications.
4-Formylphenylboronic acid: Lacks the fluorine atom, which affects its electronic properties and reactivity.
3-Formylphenylboronic acid: Similar structure but lacks the fluorine atom, resulting in different reactivity and applications.
Uniqueness: 3-Fluoro-4-formylphenylboronic acid is unique due to the presence of both the fluorine atom and the formyl group. The fluorine atom enhances the compound’s stability and reactivity, while the formyl group provides a functional handle for further chemical modifications. This combination makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Biological Activity
3-Fluoro-4-formylphenylboronic acid (3-4FPBA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including its applications, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBFO
- Molecular Weight : 167.93 g/mol
- CAS Number : 248270-25-9
- InChI Key : NZNRMUVHUVCIBR-UHFFFAOYSA-N
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : It has been shown to inhibit beta-lactamases, which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. This property makes it a candidate for combating antibiotic-resistant strains .
- Cytotoxicity in Cancer Cells : Research indicates that 3-4FPBA derivatives can exhibit cytotoxic effects against various cancer cell lines. However, certain studies have reported unexpected growth acceleration in glioblastoma cells, suggesting that further investigation is needed to understand the compound's dual effects .
- Binding Affinity : The compound has been utilized in the development of functionalized magnetic nanoparticles for capturing cis-diol-containing compounds such as lincomycin and clindamycin, highlighting its utility in drug delivery systems .
Biological Applications
This compound has several notable applications:
- Antibiotic Resistance : Its role as a beta-lactamase inhibitor positions it as a potential therapeutic agent against resistant bacterial infections .
- Cancer Therapy : The compound's ability to induce cytotoxicity in cancer cells has been explored, although some derivatives have shown to increase cell viability rather than decrease it .
- Drug Delivery Systems : Functionalized nanoparticles incorporating 3-4FPBA have demonstrated effective binding capabilities under neutral conditions, making them suitable for targeted drug delivery applications .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity Assessment
In a study evaluating the anticancer activity of various compounds, including this compound derivatives, researchers observed that while some compounds exhibited significant cytotoxic effects, others led to increased cell viability in glioblastoma models. Specifically, the derivative rhodanine + this compound showed an LC50 of 0.375 mg/mL but was noted for accelerating cell growth rather than inhibiting it .
Q & A
Basic Questions
Q. What are the recommended spectroscopic methods for characterizing 3-fluoro-4-formylphenylboronic acid, and how do theoretical calculations enhance interpretation?
Methodological Answer:
- Experimental Characterization : Use Fourier-transform infrared (FT-IR) spectroscopy to analyze vibrational modes (e.g., B-O, C=O, and C-F stretches). For example, FT-IR spectra of the solid phase can identify key peaks:
- B-O stretching: ~1,350–1,400 cm⁻¹ .
- C=O (aldehyde): ~1,680–1,710 cm⁻¹ .
- C-F (fluorine): ~1,100–1,250 cm⁻¹ .
- Theoretical Support : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to simulate vibrational spectra and assign observed peaks. Compare experimental and theoretical results to resolve ambiguities .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store under inert conditions (argon or nitrogen) at 0–6°C to minimize hydrolysis of the boronic acid group .
- Handling : Use dry glassware and anhydrous solvents during synthesis. Monitor for decomposition via TLC or NMR, as boronic acids are prone to protodeboronation under acidic/oxidizing conditions .
Q. What are the key physical and chemical properties of this compound?
Q. How does this compound compare structurally and electronically to its non-fluorinated analog (4-formylphenylboronic acid)?
Methodological Answer :
- Structural Analysis : Use X-ray crystallography or DFT-optimized geometries to compare bond lengths and angles. The fluorine atom introduces steric and electronic effects, shortening C-F bonds and altering the boronic acid group’s planarity .
- Electronic Properties : Calculate HOMO-LUMO gaps and Molecular Electrostatic Potential (MEP) surfaces. Fluorine’s electron-withdrawing effect reduces electron density on the benzene ring, lowering HOMO energy by ~0.5 eV compared to the non-fluorinated analog .
Q. What role does this compound play in synthesizing covalent organic frameworks (COFs)?
Methodological Answer :
- COF Synthesis : The aldehyde group enables Schiff-base condensation with amines (e.g., 1,3,5-triaminobenzene) to form imine-linked COFs. The boronic acid group can participate in orthogonal Suzuki-Miyaura couplings for hybrid frameworks .
- Optimization : Use dynamic covalent chemistry (e.g., solvothermal conditions at 120°C in mesitylene/dioxane) to enhance crystallinity. Monitor reaction progress via PXRD and BET surface area analysis .
Q. How can computational methods resolve contradictions in experimental data for this compound?
Methodological Answer :
- Case Study : If experimental FT-IR shows unexpected peaks (e.g., broad O-H stretches due to moisture), DFT simulations can isolate contributions from the pure compound versus hydrated forms .
- Electronic Structure : When NMR chemical shifts conflict with expected values (e.g., deshielded protons near fluorine), use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions between C-F and adjacent groups .
Properties
IUPAC Name |
(3-fluoro-4-formylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-4,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNRMUVHUVCIBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C=O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381054 | |
Record name | 3-Fluoro-4-formylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
248270-25-9 | |
Record name | 3-Fluoro-4-formylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-fluoro-4-formylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.